

An In-depth Technical Guide to the Physicochemical Properties of Citronellyl Nitrile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl nitrile, also known by its IUPAC name 3,7-dimethyloct-6-enenitrile, is a synthetic fragrance ingredient valued for its fresh, citrusy, and slightly green aroma.[1][2] It serves as a stable and versatile component in a wide array of applications, including perfumes, cosmetics, soaps, and detergents.[3][4] Its chemical stability, particularly in alkaline conditions, makes it a preferred substitute for the less stable citronellal.[5] This technical guide provides a comprehensive overview of the core physicochemical properties of Citronellyl nitrile, complete with detailed experimental protocols and a logical workflow for its synthesis and characterization.

Physicochemical Data of Citronellyl Nitrile

The following table summarizes the key physicochemical properties of **Citronellyl nitrile**, compiled from various sources.



Property	Value	Reference(s)
Molecular Formula	C10H17N	[6][7]
Molecular Weight	151.25 g/mol	[6][7]
Appearance	Colorless to pale yellow liquid	[6][8]
Odor	Fresh, lemon, citrus, metallic, waxy, floral	[6][9]
Boiling Point	91.5-92 °C @ 11 Torr; 231 °C @ 760 mmHg	[8][10]
Density	0.8332 - 0.855 g/cm³ @ 25 °C	[9][10][11]
Refractive Index	1.440 - 1.460 @ 20 °C	[9][11]
Flash Point	> 93.33 °C (Closed Cup)	[9][11]
Vapor Pressure	4.81 Pa @ 20 °C; 0.1 mmHg @ 20 °C	[10][11]
Water Solubility	119 mg/L @ 20 °C	[10]
LogP (n-octanol/water)	3.1 - 3.55 @ 23 °C	[10][12]
Purity (by GC)	≥98.5%	[6]

Experimental Protocols

The determination of the physicochemical properties of **Citronellyl nitrile** requires standardized experimental procedures to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-method)

This method is suitable for determining the boiling point of a small liquid sample.

Apparatus:

• Thiele tube or similar heating apparatus



- Thermometer (calibrated)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heating oil (e.g., mineral oil)
- Bunsen burner or heating mantle

Procedure:

- A small amount of **Citronellyl nitrile** is placed into the small test tube.
- The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.
- The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.
- The assembly is placed in the Thiele tube containing heating oil, making sure the sample is fully immersed.
- The side arm of the Thiele tube is gently heated.
- As the temperature rises, a stream of bubbles will be observed emerging from the open end
 of the capillary tube.
- The heating is stopped when a continuous stream of bubbles is observed.
- The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[13][14]

Determination of Density (Oscillating U-tube Method - ASTM D4052)

This method utilizes a digital density meter for a precise measurement.[3][15]



Apparatus:

- Digital density meter with an oscillating U-tube
- Syringe or automated sampler
- Thermostatic control for the measuring cell

Procedure:

- The digital density meter is calibrated with two reference standards (e.g., dry air and pure water) at the desired temperature (e.g., 25 °C).
- A small volume of Citronellyl nitrile is introduced into the oscillating U-tube, ensuring no air bubbles are present.[6]
- The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
- This frequency change is used in conjunction with the calibration data to automatically calculate and display the density of the sample.[4][6]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through the substance.

Apparatus:

- · Abbe refractometer
- Constant temperature water bath
- Light source (sodium lamp or white light with dispersion compensation)
- Dropper

Procedure:



- The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
- The temperature of the prisms is regulated to the desired temperature (e.g., 20 °C) using the circulating water bath.
- A few drops of **Citronellyl nitrile** are placed on the surface of the lower prism.
- · The two prisms are closed and locked.
- The light source is positioned to illuminate the prisms.
- While looking through the eyepiece, the control knob is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- If using white light, the dispersion compensator is adjusted to eliminate any color fringe.
- The refractive index is read directly from the instrument's scale.[16][17]

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of the liquid will ignite.

Apparatus:

- Pensky-Martens or similar closed-cup flash point tester
- Thermometer
- Ignition source (gas flame or electric igniter)

Procedure:

- The sample cup of the apparatus is filled with **Citronellyl nitrile** to the marked level.
- The lid is placed on the cup, and the thermometer and ignition source are positioned correctly.
- The sample is heated at a slow, constant rate.



- At regular temperature intervals, the ignition source is applied by dipping it into the vapor space of the cup through the shutter mechanism.
- The flash point is the lowest temperature at which a brief flash is observed inside the cup.
 [18][19]

Determination of Water Solubility (Flask Method - OECD 105)

This method is suitable for substances with a solubility above 10⁻² g/L.[20][21]

Apparatus:

- Flask with a stirrer
- Constant temperature bath
- Analytical balance
- Centrifuge or filtration apparatus
- Analytical instrument for quantification (e.g., Gas Chromatography)

Procedure:

- A volume of distilled water is placed in the flask and allowed to reach thermal equilibrium in the constant temperature bath (e.g., 20 °C).
- An excess amount of **Citronellyl nitrile** is added to the water.
- The mixture is stirred for a sufficient time to reach equilibrium (preliminary tests can determine this time).
- The mixture is then centrifuged or filtered to separate the undissolved nitrile.
- The concentration of Citronellyl nitrile in the clear aqueous phase is determined using a suitable analytical method like Gas Chromatography.[10][22]



Determination of Partition Coefficient (n-octanol/water) (HPLC Method - OECD 117)

This method estimates the LogP value based on the retention time in a reversed-phase HPLC system.[8][23]

Apparatus:

- · High-Performance Liquid Chromatograph (HPLC) with a UV detector
- Reversed-phase column (e.g., C18)
- Mobile phase (e.g., methanol/water mixture)
- Reference substances with known LogP values

Procedure:

- A calibration curve is generated by injecting a series of reference substances with known LogP values and recording their retention times.
- A solution of **Citronellyl nitrile** is prepared in the mobile phase.
- The Citronellyl nitrile solution is injected into the HPLC system.
- The retention time of **Citronellyl nitrile** is determined.
- The LogP of **Citronellyl nitrile** is calculated by interpolating its retention time on the calibration curve of the reference substances.[1][5]

Determination of Purity (Gas Chromatography - GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like Citronellyl nitrile.[24][25]

Apparatus:

Gas chromatograph with a Flame Ionization Detector (FID)



- Capillary column suitable for fragrance analysis (e.g., non-polar or mid-polar)
- Injector system
- Data acquisition and processing software

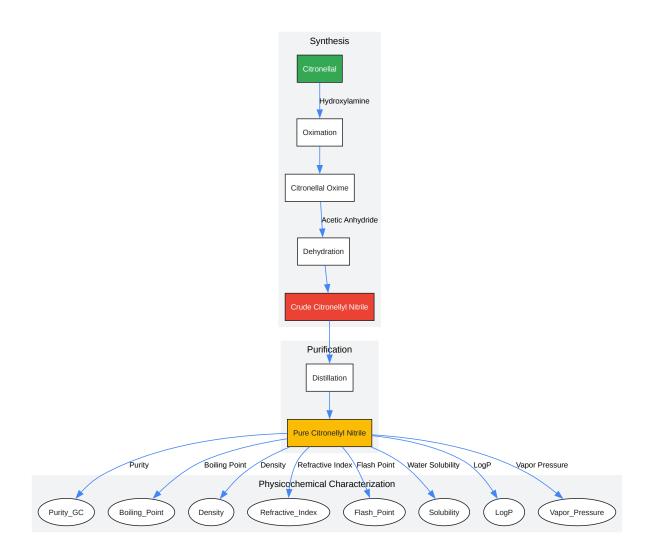
Procedure:

- The GC operating conditions (e.g., oven temperature program, carrier gas flow rate, injector and detector temperatures) are optimized for the separation of components in the Citronellyl nitrile sample.
- A small, known amount of the sample is injected into the GC.
- The components of the sample are separated in the column based on their volatility and interaction with the stationary phase.
- The separated components are detected by the FID, generating a chromatogram.
- The area of each peak in the chromatogram is integrated.
- The purity of **Citronellyl nitrile** is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[26][27]

Synthesis and Characterization Workflow

The industrial synthesis of **Citronellyl nitrile** typically involves a two-step process starting from citronellal. The following diagram illustrates the logical workflow from synthesis to the characterization of its physicochemical properties.





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Caption: Workflow for the synthesis and physicochemical characterization of Citronellyl nitrile.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Citronellyl Nitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228654#physicochemical-properties-of-citronellyl-nitrile]

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